molecular formula C18H14N4O2 B6967756 N-(1H-benzimidazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

N-(1H-benzimidazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6967756
M. Wt: 318.3 g/mol
InChI Key: PYZPEIRCLXELHW-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features both benzimidazole and oxazole moieties. Compounds containing these structures are often of interest due to their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Oxazole: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides or nitriles.

    Coupling Reaction: The final step involves coupling the benzimidazole and oxazole moieties through an acetamide linkage, often using reagents like carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or oxazole rings.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial or antiviral properties.

    Medicine: Potential use as a therapeutic agent in treating infections or cancer.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antimicrobial Activity: It might inhibit bacterial enzymes or disrupt cell wall synthesis.

    Anticancer Activity: It could interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic properties.

    Oxazole Derivatives: Such as oxaprozin, used as an anti-inflammatory drug.

Uniqueness

N-(1H-benzimidazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to the combination of benzimidazole and oxazole rings, which may confer a distinct set of biological activities and chemical reactivity compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(21-18-19-14-8-4-5-9-15(14)20-18)11-13-10-16(24-22-13)12-6-2-1-3-7-12/h1-10H,11H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZPEIRCLXELHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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